2-Methoxymethyl-indan-2-ylamine
Description
2-Methoxymethyl-indan-2-ylamine (CAS: 1187928-09-1) is a bicyclic organic compound featuring an indane core substituted with a methoxymethyl group and an amine at the 2-position. Its hydrochloride salt form is commercially available, with purities ranging from 95% to 96% . Structurally, the compound combines the rigidity of the indane scaffold with polar functional groups (amine and methoxymethyl), influencing its solubility and reactivity.
Properties
IUPAC Name |
2-(methoxymethyl)-1,3-dihydroinden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-8-11(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUAWBBPVIUPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC2=CC=CC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695965 | |
| Record name | 2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774222-44-5 | |
| Record name | 2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxymethyl-indan-2-ylamine typically involves the reaction of indan derivatives with methoxymethylating agents. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxymethyl-indan-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines; often in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the methoxymethyl group.
Scientific Research Applications
2-Methoxymethyl-indan-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxymethyl-indan-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Methyl Indane (CAS: 824-63-5)
- Structure : A simpler indane derivative lacking functional groups, with a methyl substituent at the 2-position.
- Properties: Non-polar due to the absence of amine or methoxymethyl groups, leading to lower solubility in polar solvents.
2-Chloroethyl Dimethylamine (CAS: 6278-17-1)
- Structure : A chloroethylamine derivative with a dimethylamine group.
- Properties : The chlorine atom enhances electrophilicity, making it reactive in alkylation reactions.
- Applications: Potential precursor in quaternary ammonium compound synthesis, differing from the indane-based structure of 2-Methoxymethyl-indan-2-ylamine .
Functional Analogues
Methylhexanamine Hydrochloride (DMAA, CAS: 13803-74-2)
- Structure : A branched aliphatic amine with a methyl group and hexane backbone.
- Properties : Higher lipophilicity compared to the indane-based compound, influencing bioavailability and central nervous system penetration.
- Applications : Historically used as a stimulant, highlighting divergent applications from this compound, which lacks documented stimulant properties .
5-MeO-DALT (CAS: 928822-98-4)
- Structure : A tryptamine derivative with methoxy and diallyl groups.
- Properties : The indole core and diallyl amine substituents enable serotonin receptor interactions, unlike the indane scaffold of this compound.
- Applications : Studied as a psychedelic research chemical, indicating a different pharmacological niche .
Physicochemical Properties
Data Tables
Table 1: Commercial and Structural Comparison
Biological Activity
2-Methoxymethyl-indan-2-ylamine is an organic compound with notable biological activity, primarily due to its interactions with various molecular targets, including enzymes and receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of this compound
- Chemical Formula : C11H15NO
- Molecular Structure : It features a methoxymethyl group attached to the indan ring, which is crucial for its biological activity.
- Synthesis : Typically synthesized through the reaction of indan derivatives with methoxymethylating agents, such as methoxymethyl chloride in the presence of sodium hydride.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The methoxymethyl group enhances binding affinity and specificity towards these targets, influencing various biochemical pathways. Preliminary studies suggest that it may modulate enzyme activity and receptor signaling pathways, although detailed investigations are needed to fully elucidate these mechanisms.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Interaction : Modulation of neurotransmitter receptors, which may have implications for neurological disorders.
- Antimicrobial Properties : Preliminary findings suggest potential activity against certain pathogens, warranting further investigation into its use as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolism | |
| Receptor Modulation | Interacts with neurotransmitter receptors | |
| Antimicrobial Effects | Exhibits activity against select pathogens |
Case Studies
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Neuropharmacological Study :
- A study investigated the effects of this compound on neurotransmitter systems. Results indicated a significant modulation of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
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Antimicrobial Research :
- In vitro assays demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. Further studies are needed to explore its efficacy and mechanism of action against these pathogens.
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Synthetic Applications :
- The compound has been utilized as a building block in organic synthesis for developing more complex molecules with potential therapeutic applications. Its unique structure allows for modifications that enhance biological activity or target specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
